molecular formula C11H8BrFO B8400628 3-Bromo-2-(4-fluorophenyl)-2-cyclopenten-1-one

3-Bromo-2-(4-fluorophenyl)-2-cyclopenten-1-one

Cat. No.: B8400628
M. Wt: 255.08 g/mol
InChI Key: HOKVVNZLTBXELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(4-fluorophenyl)-2-cyclopenten-1-one is a useful research compound. Its molecular formula is C11H8BrFO and its molecular weight is 255.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrFO

Molecular Weight

255.08 g/mol

IUPAC Name

3-bromo-2-(4-fluorophenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C11H8BrFO/c12-9-5-6-10(14)11(9)7-1-3-8(13)4-2-7/h1-4H,5-6H2

InChI Key

HOKVVNZLTBXELZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1Br)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1-Liter 3-neck flask was charged 50 g (0.26 mol) of 2-(4-fluorophenyl)-1,3-cyclopentanedione as a solid to 260 mL of dry MeCN (KF<100 ug/mL). To the resulting suspension was added 18.5 g (0.13 mol) of Na2HPO4 and the sides of the reaction flask were washed with an additional 100 ml of dry MeCN. In a separate flask containing 150 mL of MeCN was added 56 g (0.195 mol) of POBr3. The resulting POBr3 solution was then added drop-wise to the slurry, and the mixture was heated to 65° C. for 1.5 h and cooled to rt. The reaction mixture was quenched with 1N KOH to a final pH of <8.0 and aged for 30 min. During the quench the precipitation of insolubles occurs at pH<4 which turns to an oily mass around pH 7–7.5. The bottom oily layer and aqueous layer were separated. The top MeCN layer containing the product was filtered over a small plug of solka floc, which was then rinsed with one bed volume of MeCN. The combined MeCN layers were then concentrated to a final volume of 500 mL. To the concentrated solution was added 600 mL of water at rt and the mixture seeded with 500 mg of 3-bromo-2-(4-fluorophenyl)-2-cyclopenten-1-one. After aging for 30 min, the remaining 700 mL of water were added drop-wise. After 45 min, the slurry was filtered, washed with 100 mL of water and dried under vacuum at 25° C. giving 3-bromo-2-(4-fluorophenyl)-2-cyclopenten-1-one as a light brown solid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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